molecular formula C32H31N3O5 B1673859 KT5720 CAS No. 108068-98-0

KT5720

Cat. No.: B1673859
CAS No.: 108068-98-0
M. Wt: 537.6 g/mol
InChI Key: ZHEHVZXPFVXKEY-RUAOOFDTSA-N
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Future Directions

KT5720 has been suggested as a potential target for curing HCN and DRG neuron relevant diseases . It has also been suggested as a potential target for heart failure drug development .

Biochemical Analysis

Biochemical Properties

KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), this compound has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in HPMECs, this compound was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .

Transport and Distribution

Given its cell-permeable nature , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.

Preparation Methods

KT 5720 is synthesized through a chemical modification of K-252a. The preparation involves the esterification of K-252a with hexanol, resulting in the formation of KT 5720. The compound is typically stored desiccated at -20°C and protected from light to maintain its stability .

Chemical Reactions Analysis

KT 5720 is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase A. It does not significantly affect the activities of protein kinase C, protein kinase G, and myosin light chain kinase . The compound undergoes various reactions, including:

    Oxidation and Reduction: KT 5720 can participate in redox reactions, although specific details on these reactions are limited.

    Substitution: The hexylester group in KT 5720 can be substituted under specific conditions, leading to the formation of derivatives with altered biological activities.

Comparison with Similar Compounds

KT 5720 is unique in its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:

    H-89: Another potent inhibitor of protein kinase A, but with a broader range of kinase inhibition.

    Rp-cAMPS: A competitive inhibitor of cyclic adenosine monophosphate-dependent protein kinase, but less potent compared to KT 5720.

    PKI (14-22): A peptide inhibitor of protein kinase A, often used in studies requiring high specificity.

KT 5720 stands out due to its high selectivity and reversible inhibition, making it a valuable tool in research focused on protein kinase A signaling pathways .

Properties

IUPAC Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEHVZXPFVXKEY-RUAOOFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910614
Record name KT5720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108068-98-0
Record name KT 5720
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108068-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KT 5720
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KT5720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KT5720
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name KT-5720
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is KT5720's primary molecular target?

A: this compound is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with PKA?

A: this compound acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]

Q3: What are the downstream consequences of PKA inhibition by this compound?

A3: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:

  • Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]
  • Altered cellular morphology: In certain cell types, this compound can induce changes in cell shape and cytoskeletal organization. [, , , , ]
  • Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by this compound can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]
  • Effects on cell survival and apoptosis: this compound can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]

Q4: Does this compound have any known off-target effects?

A: Yes, research has shown that this compound can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]

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